![molecular formula C16H19Cl2N3O2S B2718725 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2201325-97-3](/img/structure/B2718725.png)
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
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Description
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DSP-1181 and was developed by the Japanese pharmaceutical company Sumitomo Dainippon Pharma. The purpose of
Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have synthesized new heterocyclic compounds based on sulfonamide and piperidine structures, demonstrating significant antimicrobial activities. For instance, El‐Emary et al. (2002) explored the synthesis of various heterocycles based on sulfonamide-pyrazole conjugates, indicating potential antimicrobial applications (El‐Emary, Al-muaikel, & Moustafa, 2002). Similarly, Ammar et al. (2004) synthesized pyrimidine and pyrazolopyrimidine derivatives containing a sulfonyl moiety, some of which showed promising antimicrobial activity (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).
Molecular Interaction and Pharmacophore Models
Shim et al. (2002) focused on the molecular interaction of cannabinoids with the CB1 receptor, utilizing structural analogs similar in functionality to the compound to develop pharmacophore models for CB1 ligands (Shim, Welsh, Cartier, Edwards, & Howlett, 2002). This research demonstrates the compound's potential application in developing therapeutic agents targeting cannabinoid receptors.
Anticancer Activity
Research into the synthesis of piperidine derivatives and their evaluation as anticancer agents has shown promising results. For example, Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents with some compounds exhibiting strong anticancer activity (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).
Selective Ligands and Receptor Antagonists
Further studies have identified compounds with structural features similar to "1-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine" as selective ligands for specific receptors, offering insights into the development of receptor antagonists with potential therapeutic benefits. For instance, Rowley et al. (1997) discovered high-affinity ligands at the human dopamine D4 receptor, highlighting the role of structural components in receptor selectivity and binding affinity (Rowley, Collins, Broughton, Davey, Baker, Emms, Marwood, Patel, Ragan, Freedman, Ball, & Leeson, 1997).
properties
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2S/c1-11-8-16(14(18)9-13(11)17)24(22,23)21-6-3-4-12(10-21)15-5-7-20(2)19-15/h5,7-9,12H,3-4,6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIRASFTSCKRDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine |
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